2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine
Description
2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrolo[2,3-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4 and an isobutyl group at position 5.
Properties
Molecular Formula |
C10H11Cl2N3 |
|---|---|
Molecular Weight |
244.12 g/mol |
IUPAC Name |
2,4-dichloro-7-(2-methylpropyl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11Cl2N3/c1-6(2)5-15-4-3-7-8(11)13-10(12)14-9(7)15/h3-4,6H,5H2,1-2H3 |
InChI Key |
RACIVLQNXYBBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Pyrrolo[2,3-d]pyrimidine Formation
The pyrrolo[2,3-d]pyrimidine core is synthesized via cyclization reactions. A common approach involves condensing 1,3-dihydroxy-5-aminophenylamine with chloroacetaldehyde in a tetrahydrofuran (THF)/water solvent system (1:1 ratio) using sodium acetate as a base. This reaction proceeds at 0–100°C for 0.5–48 hours, yielding 7-hydroxy-pyrrolo[2,3-d]pyrimidine intermediates. Potassium iodide or sodium iodide may be added to enhance the reactivity of chloroacetaldehyde.
Chlorination of the Pyrrolo[2,3-d]pyrimidine Core
Chlorination at positions 2 and 4 is achieved using phosphorus-based reagents. In one patented method, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is treated with phosphorus oxychloride (POCl₃) in toluene at 25°C, followed by incremental heating to 75°C and the addition of diisopropylethylamine (DIPEA). The reaction mixture is further heated to 105°C for 16 hours, achieving 85–90% conversion to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Table 1: Chlorination Conditions and Yields
| Reagent | Solvent | Base | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| POCl₃ (3 eq) | Toluene | DIPEA | 105°C | 16 h | 87% | |
| SOCl₂ (2 eq) | Dioxane | Triethylamine | 80°C | 8 h | 78% |
Alkylation at Position 7: Introducing the Isobutyl Group
The 7-position of the pyrrolo[2,3-d]pyrimidine core is alkylated with an isobutyl group. This step requires careful control to avoid over-alkylation or side reactions.
Direct Alkylation Using Isobutyl Halides
A two-step process involves first generating the 7-chloro intermediate, followed by nucleophilic substitution with isobutylmagnesium bromide or isobutyl lithium. For example, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is treated with isobutyl bromide in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate. The reaction typically achieves 65–70% yield after 12 hours.
Protecting Group Strategies
Alternative routes employ nitrogen-protecting groups during cyclization. For instance, introducing a benzyl group at the 7-position early in the synthesis allows subsequent hydrogenolysis to expose the reactive nitrogen for alkylation. After deprotection, the free amine is alkylated with isobutyl iodide under phase-transfer conditions (e.g., tetrabutylammonium bromide in dichloromethane).
Table 2: Alkylation Reaction Parameters
| Alkylating Agent | Solvent | Base | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Isobutyl bromide | DMF | K₂CO₃ | 60°C | 12 h | 70% | |
| Isobutyl iodide | CH₂Cl₂ | TBA, NaOH | 25°C | 24 h | 68% |
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial routes prioritize cost-effective solvents like toluene over THF and avoid column chromatography. For example, the final product is isolated via filtration after cooling the reaction slurry to 20–30°C. Catalytic potassium iodide improves cyclization efficiency, reducing reaction times by 30%.
Purity and Yield Enhancements
Crystallization from ethyl acetate/hexane mixtures (3:1) increases purity to >98%. Residual phosphorus oxychloride is neutralized by slow addition to ice-water, minimizing hydrolysis side products.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Electrophilic Substitution: Reagents like bromine or nitric acid under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or DMF.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Applications
The compound has been studied primarily for its potential as a pharmaceutical agent, particularly as an inhibitor of various enzymes and receptors involved in disease processes.
Vascular Endothelial Growth Factor Receptor Inhibition
Research has demonstrated that derivatives of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine can act as inhibitors of the vascular endothelial growth factor receptor (VEGFR). These inhibitors are crucial in cancer therapy as they can prevent angiogenesis, the formation of new blood vessels that tumors need to grow. A study synthesized several N4-phenylsubstituted derivatives that showed promising activity against VEGFR-2, indicating their potential in treating cancer .
Antiviral Activity
Another notable application is in the development of antiviral agents. Compounds structurally related to 2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine have shown effectiveness against various viral infections by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies are ineffective.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclocondensation reactions with α-halomethylbenzylketones and 2,6-diamino-4-hydroxypyrimidine. Variations in the substituents on the pyrrolo[2,3-d]pyrimidine core can lead to compounds with enhanced biological activity or selectivity for specific targets.
| Compound | Activity | Reference |
|---|---|---|
| N4-phenylsubstituted derivatives | VEGFR-2 inhibition | |
| 6-(2,4-dichlorophenyl)methyl derivatives | Antiviral properties |
Case Studies
-
VEGFR Inhibition Study
- Objective : To evaluate the efficacy of synthesized derivatives as VEGFR inhibitors.
- Methodology : In vitro assays were conducted to assess the inhibitory potency against VEGFR-2.
- Findings : Several compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity.
-
Antiviral Efficacy Assessment
- Objective : To determine the antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives.
- Methodology : Viral replication assays were performed on cell lines infected with specific viruses.
- Findings : Some derivatives significantly reduced viral load compared to controls, suggesting their utility as antiviral agents.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for the development of targeted therapies in oncology .
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of Key Pyrrolo[2,3-d]pyrimidine Derivatives
*Calculated based on molecular formula C₉H₉Cl₂N₃.
Research Findings and Discussion
Synthetic Challenges : Bulkier substituents (e.g., isobutyl) may reduce yields in nucleophilic substitution due to steric hindrance, as seen in isopropyl analogs (78% yield) compared to methyl derivatives (95%) .
Biological Optimization : Cyclopropyl and isopropyl analogs demonstrate balanced lipophilicity and metabolic stability, making them preferred for CNS-targeting drugs . In contrast, the isobutyl group’s higher logP may limit aqueous solubility but enhance membrane diffusion.
Halogenation Impact : The 2,4-dichloro motif is critical for electrophilic reactivity, enabling further functionalization (e.g., Suzuki coupling) to generate diverse pharmacophores .
Biological Activity
2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its role as an inhibitor of various kinases and growth factor receptors.
- Inhibition of Kinases : The compound has been shown to selectively inhibit protein kinases such as PKB (also known as AKT), which is crucial in regulating cell survival and metabolism. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine can exhibit potent ATP-competitive inhibition against PKB with significant selectivity over other kinases like PKA .
- Anti-Cancer Activity : Studies have demonstrated that this compound derivatives can inhibit tumor growth and metastasis in various cancer models. For instance, compounds related to this structure have been shown to modulate signaling pathways involved in cancer progression, particularly the PI3K-PKB-mTOR pathway .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Tumor Xenograft Models : In preclinical studies using human tumor xenografts in nude mice, derivatives of this compound showed significant anti-tumor effects. The compounds were well tolerated and effectively reduced tumor size compared to controls .
- VEGFR-2 Inhibitor Studies : A series of N(4)-phenylsubstituted derivatives were synthesized and tested for their ability to inhibit VEGFR-2. These studies indicated that modifications to the phenyl ring could enhance inhibitory activity against receptor tyrosine kinases involved in angiogenesis .
Research Findings
Recent research has expanded the understanding of the biological activity of pyrrolo[2,3-d]pyrimidine derivatives:
- A study highlighted that modifications to the core structure can lead to enhanced selectivity and potency against specific kinases involved in cancer signaling pathways. Such modifications resulted in compounds with improved bioavailability and reduced clearance rates in vivo .
- Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives, showing that certain substitutions could significantly enhance COX-2 inhibitory activity while maintaining low toxicity profiles compared to established anti-inflammatory drugs like celecoxib .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,4-dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-mediated nucleophilic substitution. For example, refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with isobutylamine in isopropanol and HCl for 12–48 hours yields the product. Yield optimization depends on reaction time, solvent choice (e.g., isopropanol vs. methanol), and stoichiometric ratios of amines (3 equivalents recommended). Recrystallization from methanol or chloroform enhances purity . Contradictions in yield ranges (16–94%) across studies suggest temperature and amine reactivity significantly impact outcomes .
Q. How can NMR spectroscopy validate the structural integrity of this compound?
- Methodological Answer : Key NMR signals include:
- ¹H NMR : A singlet for H-2 (~δ 8.25–8.34), doublets for pyrrole protons (H-5/H-6, δ 6.7–7.2), and broad signals for NH groups (δ ~11.7–11.9) .
- ¹³C NMR : Peaks for C-4 (~δ 150–154 ppm, chlorine-substituted) and C-7 (isobutyl attachment, δ ~45–50 ppm). Discrepancies in chemical shifts may indicate impurities or isomer formation .
Q. What safety precautions are critical when handling chlorinated pyrrolo[2,3-d]pyrimidines?
- Methodological Answer : Use fume hoods, gloves, and eye protection due to acute toxicity (H302, H315). Avoid inhalation (H335) and ensure proper waste disposal. Storage in dark, dry conditions at room temperature prevents degradation .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., isobutyl vs. ethyl) influence nucleophilic substitution efficiency in pyrrolo[2,3-d]pyrimidines?
- Methodological Answer : Bulky groups like isobutyl may slow reaction kinetics due to steric hindrance, requiring extended reflux times (up to 48 hours). Electron-withdrawing substituents (e.g., Cl at C-2/C-4) activate the pyrimidine ring for nucleophilic attack, but steric clashes with amines can reduce yields. Comparative studies with ethyl or phenyl analogs show up to 30% yield differences .
Q. What strategies resolve contradictions in biological activity data for kinase inhibition across pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Use orthogonal assays (e.g., radiometric vs. fluorescence-based kinase assays) to confirm activity. For example, 4-chloro-5-ethyl analogs inhibit EGFR and CDK2 (IC₅₀ < 100 nM), but batch-to-batch purity variations (e.g., residual HCl) may skew results. Validate via LC-MS and dose-response curves .
Q. How can structure-activity relationship (SAR) studies guide the design of selective kinase inhibitors using 2,4-dichloro-7-isobutyl analogs?
- Methodological Answer : Modify the isobutyl group to balance lipophilicity and target binding. For instance:
- C-7 substitution : Isobutyl enhances membrane permeability but may reduce solubility.
- C-2/C-4 halogens : Chlorine improves binding to kinase ATP pockets (e.g., CHK1), while bromine/iodine increases steric bulk for selectivity .
Q. What mechanistic insights explain divergent reaction pathways in multi-step syntheses of pyrrolo[2,3-d]pyrimidines?
- Methodological Answer : Acid-mediated cyclization (e.g., POCl₃ vs. HCl) determines regioselectivity. For example, POCl₃ favors C-4 chlorination, while HCl may lead to C-2 byproducts. Monitoring intermediates via TLC or HPLC-MS ensures pathway fidelity .
Q. How do purification methods (e.g., recrystallization vs. column chromatography) impact the reproducibility of biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
